N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide
Description
N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide is a synthetic small molecule featuring a 2,6-dichlorobenzyl-substituted dihydropyridinyl core linked to a 2-nitrobenzenecarboxamide moiety. The dihydropyridinyl scaffold may confer conformational flexibility, while the nitro group introduces strong electron-withdrawing properties, influencing reactivity and metabolic stability .
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-14-6-3-7-15(21)13(14)11-23-10-4-8-16(19(23)26)22-18(25)12-5-1-2-9-17(12)24(27)28/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKOTFRUBIIBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Given its chemical structure, it is plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be studied.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is anticipated that the compound could induce changes in cellular processes or signaling pathways, depending on its specific targets.
Biological Activity
N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H15Cl2N3O4
- Molecular Weight : 398.24 g/mol
- CAS Number : [not specified in the search results]
The structure features a pyridine ring substituted with a dichlorobenzyl group and a nitrobenzenecarboxamide moiety, which may contribute to its biological activity.
Biological Activity Overview
Studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Research has shown that derivatives of similar compounds can possess significant antimicrobial properties against various pathogens. For instance, compounds with pyridine rings have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that related pyridine derivatives can induce apoptosis in cancer cells. The presence of the nitro group may enhance the compound's ability to interact with cellular targets involved in cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, pyridine derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological changes.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits COX enzymes |
Case Studies
- Antimicrobial Study : A study investigating the antimicrobial efficacy of pyridine derivatives found that compounds similar to this compound showed significant inhibition against Gram-positive bacteria. The study utilized standard disk diffusion methods and reported minimum inhibitory concentrations (MICs) that support its potential use as an antimicrobial agent.
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through ROS generation. This was assessed using flow cytometry and Western blot analysis to measure apoptotic markers such as caspase activation.
- Enzyme Inhibition Assay : An enzyme inhibition assay revealed that the compound effectively inhibited COX activity in a dose-dependent manner. This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Structural Influence on Bioactivity : The 2,6-dichlorobenzyl group, common in the target compound and 24b/24c, is associated with enhanced target binding via halogen interactions. However, the nitro group in the target may confer distinct electronic effects compared to sulfonamides or ureido linkers .
Synthetic Accessibility : The target compound’s synthesis likely involves carboxamide coupling, contrasting with the multi-step cyclizations required for pyrido[2,3-d]pyrimidines or indazole-ureido derivatives .
Pharmacokinetic Trade-offs: While sulfonamide and ureido derivatives (e.g., 24c) prioritize solubility, the target compound’s nitro group and non-polar scaffold may favor blood-brain barrier penetration or intracellular accumulation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 2-nitrobenzenecarboxamide derivatives with substituted pyridinyl intermediates under controlled conditions. Key factors include:
- Catalyst Selection : Use of palladium-based catalysts for cross-coupling reactions to form the pyridinyl backbone.
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction efficiency .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%). Monitoring via TLC or HPLC is critical to isolate intermediates .
Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral data resolve structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of dichlorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and pyridinyl moieties (δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 462.02 for C₁₉H₁₂Cl₂N₃O₃) validates molecular composition .
- X-ray Crystallography : Resolves stereochemical uncertainties in the dihydro-3-pyridinyl ring .
Q. What safety protocols are recommended for handling this compound, given its structural analogs?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Docking Studies : Molecular docking using software like AutoDock Vina identifies potential binding pockets in enzymes (e.g., kinases). The nitro group and dichlorobenzyl moiety show strong hydrophobic interactions .
- DFT Calculations : Density Functional Theory optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer pathways .
Q. What strategies address contradictions in pharmacological data, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability.
- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Meta-Analysis : Compare data across studies while accounting for differences in assay conditions (pH, temperature) and purity thresholds .
Q. What are the challenges in developing enantioselective synthesis routes for this compound, and how can chiral catalysts be optimized?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyridinyl ring formation.
- Catalyst Screening : Test asymmetric catalysts like BINAP-ruthenium complexes to enhance enantiomeric excess (ee >90%). Monitor via chiral HPLC with amylose-based columns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
